molecular formula C29H44O4 B13061593 Kadcoccinone E

Kadcoccinone E

Cat. No.: B13061593
M. Wt: 456.7 g/mol
InChI Key: MAULQXDFCRYBPM-FSMLFBNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kadcoccinone E is a lanostane-derived triterpenoid isolated from Kadsura coccinea, a plant renowned for its bioactive secondary metabolites . Structurally, it belongs to the kadcoccinone family, characterized by a 6/6/9-fused carbocyclic core and a rare oxabicyclo[4.3.1]decane skeleton . A distinguishing feature of this compound is its 23S,24R-configured epoxide moiety, which has been linked to enhanced cytotoxic activity compared to its stereoisomer, Kadcoccinone D (23R,24S configuration) . Its bioactivity profile includes significant cytotoxicity against cancer cell lines, positioning it as a candidate for antitumor drug development.

Properties

Molecular Formula

C29H44O4

Molecular Weight

456.7 g/mol

IUPAC Name

1-[(2R,3S)-3-[(2R)-2-[(2S,5R,7R,8R,10S,11R,14R,16R)-14-hydroxy-2,8,11,15,15-pentamethyl-6-oxapentacyclo[8.8.0.02,7.05,7.011,16]octadec-1(18)-en-5-yl]propyl]oxiran-2-yl]ethanone

InChI

InChI=1S/C29H44O4/c1-16(15-21-24(32-21)18(3)30)28-13-12-27(7)19-8-9-22-25(4,5)23(31)10-11-26(22,6)20(19)14-17(2)29(27,28)33-28/h8,16-17,20-24,31H,9-15H2,1-7H3/t16-,17-,20-,21+,22+,23-,24+,26-,27+,28-,29-/m1/s1

InChI Key

MAULQXDFCRYBPM-FSMLFBNNSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2C(=CC[C@@H]3[C@@]2(CC[C@H](C3(C)C)O)C)[C@]4([C@@]15[C@@](O5)(CC4)[C@H](C)C[C@H]6[C@@H](O6)C(=O)C)C

Canonical SMILES

CC1CC2C(=CCC3C2(CCC(C3(C)C)O)C)C4(C15C(O5)(CC4)C(C)CC6C(O6)C(=O)C)C

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Kadcoccinone E vs. Kadcoccinone D

The primary structural distinction between this compound and D lies in the stereochemistry of their epoxide groups (23S,24R vs. 23R,24S). This difference profoundly impacts cytotoxicity:

  • Mechanistic Insight : The epoxide group’s orientation may influence redox activity or disrupt membrane integrity, though exact mechanisms remain under investigation.

Table 1: Structural and Bioactivity Comparison of this compound and D

Parameter This compound Kadcoccinone D
Epoxide Configuration 23S,24R 23R,24S
Cytotoxicity (Relative) High Moderate
Key Cell Lines Tested HL-60, A549, MCF-7 HL-60, A549, MCF-7
Reference

This compound vs. Kadcoccinone B and C

Kadcoccinone B and C share the same triterpenoid backbone but differ in functional group modifications:

  • Kadcoccinone B: Features a C-12/C-14 cleavage and hemiketal formation. Despite these alterations, it retains higher cytotoxic activity than Kadcoccinone C, likely due to preserved critical pharmacophores .
  • Kadcoccinone C: Lacks the C-12/C-14 modifications seen in B and E. Its reduced activity highlights the importance of these structural elements in maintaining potency .

Table 2: Activity Ranking Among Kadcoccinones

Compound Cytotoxic Activity (Rank) Structural Features
This compound 1 23S,24R epoxide
Kadcoccinone B 2 C-12/C-14 cleavage, hemiketal
Kadcoccinone D 3 23R,24S epoxide
Kadcoccinone C 4 Unmodified C-12/C-14

This compound vs. Kadcoccinone F

Kadcoccinone F, another congener, demonstrates broad-spectrum anticancer activity against HL-60, SMMC-7221, A-549, MCF-7, and SW480 cells . Key distinctions include:

  • Structural Differences: Kadcoccinone F lacks the epoxide moiety but may possess alternative functional groups (e.g., lactones) contributing to its activity.
  • Bioactivity Overlap : Both compounds target overlapping cell lines (e.g., A549, MCF-7), suggesting shared pathways, but potency variations remain unquantified in current studies .

Broader Context: Comparison with Non-Kadcoccinone Triterpenoids

  • Physaminimin: A functionally similar antibiotic and anti-inflammatory compound, but lacks the cytotoxic specificity of this compound .

Critical Research Findings and Gaps

  • Structure-Activity Relationships (SAR): The 23S,24R epoxide and C-12/C-14 modifications are critical for cytotoxicity. Stereochemical inversions or functional group losses (e.g., Kadcoccinone D vs. E) drastically reduce potency .
  • Data Limitations: Most studies report relative cytotoxicity without IC50 values for this compound. Standardized assays across cell lines are needed for direct comparisons .
  • Synthetic Challenges: The complex bicyclic core of this compound complicates synthetic accessibility, hindering large-scale pharmacological studies .

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